molecular formula C9H5Br2N B2559489 4,6-Dibromoisoquinoline CAS No. 1889841-88-6

4,6-Dibromoisoquinoline

Cat. No. B2559489
M. Wt: 286.954
InChI Key: WLXBEBYSRQOBKV-UHFFFAOYSA-N
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Description

4,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 .


Synthesis Analysis

The synthesis of 4-bromoisoquinoline, a compound similar to 4,6-dibromoisoquinoline, involves the use of 2-alkynyl benzyl azides in the presence of PdBr2/CuBr2/LiBr in MeCN . This process is known as a reagent-based cyclisation .


Molecular Structure Analysis

The InChI code for 4,6-Dibromoisoquinoline is 1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9 (11)8 (6)3-7/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

  • Alkaloid Biosynthesis Research

    • Research on benzylisoquinoline alkaloids, significant secondary metabolites including analgesics like morphine and antimicrobials like berberine, has shown the importance of enzymes like O-methyltransferases in their biosynthesis. This research is relevant to understanding compounds like 4,6-Dibromoisoquinoline (Inui et al., 2007).
  • Synthesis of Anticancer Compounds

    • A study on the synthesis and cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including 4,6-Dibromoisoquinoline derivatives, found promising anticancer activity against various human cancer cell lines (Delgado et al., 2012).
  • Pharmacological Research

    • Research into 4-aminoquinoline antimalarial drugs, which are closely related to isoquinoline derivatives like 4,6-Dibromoisoquinoline, provides insights into the chemistry, metabolism, toxicity, and resistance mechanisms of these compounds (O’Neill et al., 2006).
  • Molecular Inclusion and Packing Studies

    • Studies on chloro-substituted diquinoline dibromides, closely related to 4,6-Dibromoisoquinoline, offer insights into molecular inclusion properties and crystal engineering. These studies are crucial for understanding the packing and assembly of these compounds at the molecular level (Ashmore et al., 2007).
  • Charge Transfer Material Research

    • Investigations into the charge transfer properties of pyrimidine derivatives, which are structurally related to 4,6-Dibromoisoquinoline, have provided valuable information on electronic, photophysical, and charge transfer characteristics. This research is significant for developing new materials with enhanced charge transfer capabilities (Irfan, 2014).
  • Synthesis of Novel Antimicrobial Agents

    • The synthesis and evaluation of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, structurally related to 4,6-Dibromoisoquinoline, have been explored to develop new and effective antimicrobial agents (Koga et al., 1980).

Safety And Hazards

4,6-Dibromoisoquinoline is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

4,6-dibromoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXBEBYSRQOBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromoisoquinoline

Citations

For This Compound
1
Citations
L Marek, J Vana, J Svoboda, M Svobodova… - Synthesis, 2023 - thieme-connect.com
Novel synthetic strategy involving the Eschenmoser coupling reaction of 4-bromoisoquinoline-1,3(2H,4H)-diones with substituted thioformanilides, thioacetanilides and thiobenzanilides …
Number of citations: 0 www.thieme-connect.com

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